molecular formula C16H10BrFN2O2 B2684249 N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide CAS No. 256458-69-2

N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2684249
CAS No.: 256458-69-2
M. Wt: 361.17
InChI Key: HZYNJXXHRZLEAM-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a bromoindole moiety, and an oxoacetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the indole ring.

    Acylation: The brominated indole is acylated with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The oxoacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used (e.g., azide, thiol derivatives).

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the oxoacetamide group.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can serve as a probe to study biological pathways and mechanisms, especially those involving indole derivatives.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and bromoindole groups can facilitate binding to specific sites, while the oxoacetamide group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-(4-fluorobenzoyl)-1H-indole: Shares the bromoindole and fluorophenyl groups but lacks the oxoacetamide functionality.

    N1-(4-chlorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

    N1-(4-fluorophenyl)-2-(5-chloro-1H-indol-3-yl)-2-oxoacetamide: Similar structure with a chlorinated indole ring.

Uniqueness

N1-(4-fluorophenyl)-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide is unique due to the combination of its fluorophenyl, bromoindole, and oxoacetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-bromo-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrFN2O2/c17-9-1-6-14-12(7-9)13(8-19-14)15(21)16(22)20-11-4-2-10(18)3-5-11/h1-8,19H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYNJXXHRZLEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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